Sulfallate

Description

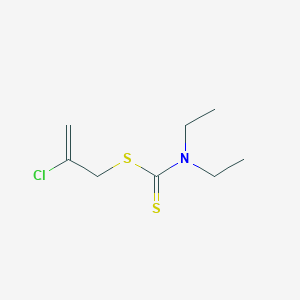

Structure

3D Structure

Properties

IUPAC Name |

2-chloroprop-2-enyl N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNS2/c1-4-10(5-2)8(11)12-6-7(3)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCLWVXTCRQIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNS2 | |

| Record name | SULFALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021289 | |

| Record name | Sulfallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfallate is an amber to dark amber liquid. (NTP, 1992), Amber liquid; [Merck Index] Clear very deep brown liquid; [MSDSonline] | |

| Record name | SULFALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfallate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

262 to 266 °F at 1 mmHg (NTP, 1992), 128-130 °C | |

| Record name | SULFALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | SULFALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 100 mg/L at 25 °C, Soluble in acetone, benzene, chloroform, ethyl acetate, ethyl alcohol, kerosene at 25 °C, Soluble in most organic solvents. | |

| Record name | SULFALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.088 (NTP, 1992) - Denser than water; will sink, 1.088 at 25 °C | |

| Record name | SULFALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0022 mmHg at 68 °F (NTP, 1992), 0.0022 [mmHg], 2.2X10-3 mm Hg at 20 °C | |

| Record name | SULFALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfallate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber oil, Amber liquid | |

CAS No. |

95-06-7 | |

| Record name | SULFALLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfallate [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFALLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U7BI7173J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFALLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

CDEC Herbicide: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of the herbicide CDEC (2-Chloroallyl N,N-diethyldithiocarbamate), also known as Sulfallate. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical Identity and Physical Properties

CDEC, with the CAS Registry Number 95-06-7, is a dithiocarbamate herbicide.[1] It was first introduced in 1954 as a pre-emergent selective herbicide to control certain annual grasses and broadleaf weeds in various crops.[2][3]

The following tables summarize the key chemical identifiers and physical properties of CDEC.

Table 1: Chemical Identifiers for CDEC (this compound)

| Identifier | Value |

| IUPAC Name | 2-Chloro-2-propen-1-yl diethylcarbamodithioate |

| Synonyms | CDEC, this compound, Vegadex, 2-Chloroallyl diethyldithiocarbamate, Diethylcarbamodithioic acid 2-chloro-2-propenyl ester |

| CAS Number | 95-06-7 |

| Molecular Formula | C₈H₁₄ClNS₂ |

| Molecular Weight | 223.79 g/mol |

Table 2: Physicochemical Properties of CDEC (this compound)

| Property | Value | Reference |

| Physical State | Amber to dark amber liquid | [3] |

| Boiling Point | 128-130 °C at 1 mmHg | [3] |

| Density | 1.088 g/cm³ at 25 °C | [3] |

| Water Solubility | 100 ppm (100 mg/L) at 25 °C | [3] |

| Vapor Pressure | 2.2 x 10⁻³ mmHg at 20 °C | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.15 | [3] |

Chemical Structure

The chemical structure of CDEC is characterized by a dithiocarbamate functional group with two ethyl substituents on the nitrogen atom, and a 2-chloroallyl group attached to one of the sulfur atoms.

References

Unraveling the Molecular Onslaught: A Technical Guide to the Mechanism of Action of Sulfallate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfallate, a selective thiocarbamate herbicide, exerts its phytotoxic effects primarily by disrupting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. This in-depth technical guide elucidates the core mechanism of action of this compound, detailing its impact on lipid metabolism and cell division. By inhibiting the fatty acid elongase (FAE) complex, specifically the β-ketoacyl-CoA synthase (KCS) enzyme, this compound prevents the extension of fatty acid chains beyond 18 carbons. This disruption leads to a cascade of downstream effects, including compromised cuticular wax and suberin formation, increased susceptibility to environmental stressors, and ultimately, growth inhibition and plant death. This guide provides a comprehensive overview of the biochemical pathways affected by this compound, methodologies for its study, and quantitative data on its effects, offering a valuable resource for researchers in weed science, plant physiology, and herbicide development.

Introduction to this compound

This compound, chemically known as 2-chloroallyl diethyldithiocarbamate and often referred to by its common name CDEC, is a pre-emergence herbicide used for the control of annual grasses and some broadleaf weeds. As a member of the thiocarbamate chemical family, its mode of action is centered on the inhibition of lipid synthesis, a process vital for numerous aspects of plant growth and development.[1] Understanding the precise molecular targets of this compound is crucial for optimizing its use, managing herbicide resistance, and developing novel herbicidal compounds.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary herbicidal activity of this compound stems from its potent inhibition of the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[2] These molecules are essential precursors for the production of vital plant components such as cuticular waxes, suberin, and sphingolipids.

The VLCFA Elongation Pathway

VLCFA synthesis in plants occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE) complex. This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer, typically a C16 or C18 fatty acid. The process involves four key enzymatic reactions:

-

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of malonyl-CoA with a long-chain acyl-CoA. This is the rate-limiting step in the elongation cycle.

-

Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the resulting β-ketoacyl-CoA to β-hydroxyacyl-CoA.

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form an enoyl-CoA.

-

Reduction: An enoyl-CoA reductase (ECR) reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial primer.

This elongated acyl-CoA can then serve as a substrate for further rounds of elongation or be channeled into other metabolic pathways.

This compound as an Inhibitor of the KCS Enzyme

This compound and other thiocarbamate herbicides are known to specifically target and inhibit the KCS enzyme.[2] By blocking this initial and rate-limiting condensation step, this compound effectively halts the entire VLCFA elongation process. This leads to a depletion of VLCFAs and an accumulation of their C16 and C18 precursors.

Secondary Mechanism of Action: Disruption of Cell Division

In addition to its primary effect on lipid synthesis, there is evidence that this compound can also interfere with cell division in plants. This is a common secondary effect observed with several classes of herbicides that inhibit lipid synthesis. The precise mechanism is not as well-elucidated as its effect on VLCFA synthesis, but it is thought to be related to the disruption of microtubule organization.

Microtubules are essential components of the cytoskeleton and play a critical role in the formation of the mitotic spindle during cell division. Proper spindle formation is necessary for the correct segregation of chromosomes into daughter cells. Herbicides that interfere with microtubule dynamics can lead to abnormal cell division, resulting in stunted growth and developmental abnormalities. While the direct interaction of this compound with tubulin or microtubule-associated proteins has not been definitively established, the observed effects on cell division suggest an indirect impact on these critical cellular structures.

Quantitative Data on this compound's Effects

The impact of VLCFA synthesis inhibitors on the lipid profile of plants is significant. Treatment with these herbicides leads to a measurable decrease in the abundance of VLCFAs (C20 and longer) and a corresponding increase in the levels of long-chain fatty acids (C16 and C18).

Table 1: Expected Quantitative Changes in Plant Lipid Composition Following this compound Treatment

| Lipid Class | Expected Change | Rationale |

| Very-Long-Chain Fatty Acids (VLCFAs; C20-C30) | Significant Decrease | Direct inhibition of the fatty acid elongase complex by this compound prevents the synthesis of fatty acids beyond C18. |

| Long-Chain Fatty Acids (LCFAs; C16-C18) | Increase | The precursors for VLCFA synthesis accumulate due to the blockage of the elongation pathway. |

| Cuticular Waxes | Significant Decrease | VLCFAs are the primary building blocks of cuticular waxes. Their depletion directly impacts wax production. |

| Suberin | Decrease | VLCFAs are also important components of suberin, a protective polymer in plant roots and other tissues. |

| Sphingolipids | Altered Composition | While the total amount may not change dramatically, the fatty acid composition of sphingolipids will shift away from VLCFA-containing species. |

Experimental Protocols

Investigating the mechanism of action of this compound involves a combination of biochemical assays, lipid analysis, and microscopy techniques.

Protocol for Measuring Inhibition of VLCFA Elongation

This protocol is adapted from methods used to study other VLCFA synthesis inhibitors and can be applied to assess the effect of this compound.

Objective: To determine the in vitro effect of this compound on the activity of the fatty acid elongase complex.

Materials:

-

Microsomal fractions isolated from etiolated leek seedlings or other suitable plant tissue.

-

[1-¹⁴C]Malonyl-CoA (radiolabeled substrate).

-

Acyl-CoA primers (e.g., C18:0-CoA).

-

This compound stock solution (in a suitable solvent like DMSO).

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2, containing 1 mM NADPH, 1 mM NADH, and 2.5 mM ATP).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acyl-CoA primer, and isolated microsomes.

-

Add varying concentrations of this compound to the reaction mixtures. Include a solvent control (DMSO only).

-

Pre-incubate the mixtures for 10 minutes at 30°C.

-

Initiate the reaction by adding [1-¹⁴C]malonyl-CoA.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction by adding a strong acid (e.g., 6 M HCl).

-

Extract the fatty acids using a suitable organic solvent (e.g., hexane).

-

Analyze the incorporation of radiolabel into the fatty acid fraction using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

References

- 1. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibition of fatty acid elongation by pebulate can be effectively counteracted by the safener dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 2-Chloroallyl Diethyldithiocarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Chloroallyl diethyldithiocarbamate (also known as Sulfallate or CDEC) is a herbicide that was discontinued in the early 1990s. The available toxicological data primarily focuses on its carcinogenic potential. Comprehensive data for all toxicological endpoints, particularly those aligned with current testing guidelines, may not be available.

Executive Summary

2-Chloroallyl diethyldithiocarbamate is a pre-emergent herbicide classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[1][2] This classification is based on sufficient evidence of carcinogenicity in animal studies, which have demonstrated the induction of mammary gland, forestomach, and lung tumors in rats and mice.[1][2][3] The acute oral toxicity of this compound is moderate, with a reported LD50 of 850 mg/kg in rats.[4] As a member of the dithiocarbamate class of chemicals, its mechanism of toxicity is likely related to enzyme inhibition, particularly of aldehyde dehydrogenase, through its metal-chelating properties and the formation of reactive metabolites.[2][5] This guide provides a comprehensive overview of the available toxicological data, experimental methodologies, and a proposed mechanism of action for 2-chloroallyl diethyldithiocarbamate.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 95-06-7 | [3][4] |

| Synonyms | CDEC, this compound, Vegadex, 2-Chloro-2-propenyl diethylcarbamodithioate | [3][4][6] |

| Molecular Formula | C8H14ClNS2 | [4] |

| Molecular Weight | 223.79 g/mol | [4] |

| Appearance | Amber liquid | [1][2] |

| Water Solubility | 100 ppm at 25°C | [4] |

| Solubility | Soluble in most organic solvents | [1][2] |

Toxicological Data

Acute Toxicity

Quantitative data for the acute toxicity of 2-chloroallyl diethyldithiocarbamate is limited. The available data are summarized in the table below.

| Route | Species | Value | Reference |

| Oral | Rat | LD50: 850 mg/kg | [4] |

| Dermal | Rabbit | LD50: >2200 mg/kg | [6] |

| Inhalation | - | No data available | - |

Chronic Toxicity and Carcinogenicity

Long-term exposure to 2-chloroallyl diethyldithiocarbamate has been shown to be carcinogenic in animal studies.[1][2][3]

| Species | Route | Exposure Duration | Key Findings | Reference |

| Rat (Osborne-Mendel) | Oral (in feed) | 78 weeks | Mammary gland adenocarcinomas (females), stomach neoplasms (males) | [3] |

| Mouse (B6C3F1) | Oral (in feed) | 78 weeks | Mammary gland adenocarcinomas (females), lung tumors (males) | [3] |

No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) for chronic non-cancer endpoints have not been clearly established in the available literature.

Genotoxicity

Available data on the genotoxicity of 2-chloroallyl diethyldithiocarbamate is limited and somewhat conflicting. It has been reported to be mutagenic in some bacterial assays (e.g., Salmonella typhimurium) with metabolic activation.[2] However, there is insufficient evidence to conclude its mutagenicity in mammalian cells.[2]

Reproductive and Developmental Toxicity

There is a significant lack of data regarding the reproductive and developmental toxicity of 2-chloroallyl diethyldithiocarbamate. The International Agency for Research on Cancer (IARC) noted that no data were available to evaluate the teratogenicity of this compound in experimental animals.[2]

Metabolism and Toxicokinetics

Experimental Protocols

NCI Carcinogenesis Bioassay of this compound (NCI-CG-TR-115)

This study is the primary source of data on the carcinogenicity of 2-chloroallyl diethyldithiocarbamate.[3]

-

Test Animals: Osborne-Mendel rats and B6C3F1 mice, 50 of each sex per group.

-

Administration: The test chemical was administered in the feed for 78 weeks.

-

Dose Levels (Time-Weighted Average):

-

Male Rats: 250 ppm (low dose), 410 ppm (high dose)

-

Female Rats: 250 ppm (low dose), 404 ppm (high dose)

-

Male Mice: 949 ppm (low dose), 1,897 ppm (high dose)

-

Female Mice: 908 ppm (low dose), 1,815 ppm (high dose)

-

-

Observation Period: Following the 78-week administration period, animals were observed for an additional 12-26 weeks.

-

Endpoints Evaluated: Survival, body weight, clinical signs, and histopathological examination of all major tissues and organs.

Caption: Workflow for the NCI carcinogenesis bioassay of this compound.

Mechanism of Action

The toxic effects of 2-chloroallyl diethyldithiocarbamate are believed to be mediated through mechanisms common to dithiocarbamates. A key proposed mechanism is the inhibition of aldehyde dehydrogenase (ALDH), a critical enzyme in the detoxification of aldehydes.[1][4][8]

Dithiocarbamates are potent chelators of metal ions, particularly copper, which is a cofactor for several enzymes.[2] The inhibition of ALDH can lead to the accumulation of toxic aldehydes, contributing to cellular damage. Furthermore, the metabolism of dithiocarbamates can produce reactive intermediates that can cause oxidative stress.

Caption: Proposed mechanism of 2-chloroallyl diethyldithiocarbamate toxicity.

Conclusion

The toxicological profile of 2-chloroallyl diethyldithiocarbamate is dominated by its carcinogenicity, as demonstrated in robust animal studies. While acute toxicity data is available, significant data gaps exist for other toxicological endpoints, including reproductive and developmental toxicity, and inhalation toxicity. The likely mechanism of action involves the inhibition of key enzymes such as aldehyde dehydrogenase, a hallmark of dithiocarbamate toxicity. Due to its classification as a probable human carcinogen and its discontinued use, further extensive toxicological testing is unlikely. The information presented in this guide is intended to provide a comprehensive summary of the currently available scientific literature for research and risk assessment purposes.

References

- 1. Effect of some thiocarbamate compounds on aldehyde dehydrogenase and implications for the disulfiram ethanol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control | MDPI [mdpi.com]

- 3. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aldehyde dehydrogenase of mice inhibited by thiocarbamate herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diethyldithiocarbamate-ferrous oxide nanoparticles inhibit human and mouse glioblastoma stemness: aldehyde dehydrogenase 1A1 suppression and ferroptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pesticide toxicity: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. Inhibition of recombinant human mitochondrial aldehyde dehydrogenase by two intermediate metabolites of disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Sulfallate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfallate (2-chloroallyl diethyldithiocarbamate), also known by its trade name Vegadex, is a pre-emergence herbicide previously used for the control of annual grasses and certain broadleaf weeds in vegetable and fruit crops. Although its use has been discontinued in many countries, understanding its environmental fate and degradation pathways remains crucial for assessing the long-term impact on ecosystems and for the development of remediation strategies for contaminated sites. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental persistence, mobility, and transformation of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its environmental behavior. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₄ClNS₂ | |

| Molecular Weight | 223.8 g/mol | [1] |

| Water Solubility | 100 mg/L at 25°C | [1] |

| Vapor Pressure | 2.2 x 10⁻³ mmHg at 20°C | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.15 | [1] |

| Henry's Law Constant (estimated) | Indicates potential for volatilization from moist soil and water surfaces | [2] |

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes in different environmental compartments: soil, water, and air.

Fate in Soil

Once applied to soil, this compound is subject to several processes that dictate its persistence and potential for off-site transport. It is considered to have low to moderate mobility in soil.[3] The persistence of dithiocarbamate herbicides like this compound is relatively short, with reported half-lives in soil ranging from 1 to 4 weeks.[2]

Adsorption/Desorption: The lipophilic nature of this compound, indicated by its Log K_ow_ of 3.15, suggests a tendency to adsorb to soil organic matter. This adsorption reduces its availability in the soil solution for leaching and microbial degradation.

Volatility: this compound's vapor pressure and estimated Henry's Law constant suggest that volatilization from moist soil surfaces may occur, contributing to its dissipation from the topsoil.[2]

Leaching: Due to its moderate soil mobility, there is a potential for this compound to leach into deeper soil layers, particularly in soils with low organic matter content.

Fate in Water

This compound can enter aquatic systems through runoff from treated agricultural fields. In the aquatic environment, its fate is primarily determined by hydrolysis and photolysis.

Hydrolysis: Dithiocarbamates, in general, undergo hydrolysis, with the rate being dependent on pH and temperature. Acid-catalyzed hydrolysis is a primary degradation route for some dithiocarbamates, with half-lives at 25°C ranging from 2 hours to 10 days depending on environmental conditions.[3]

Photolysis: Photodegradation can also contribute to the transformation of dithiocarbamates in aquatic environments.[3]

Fate in Air

Due to its vapor pressure, this compound can exist in the atmosphere, where it is susceptible to degradation by atmospheric oxidants.

Degradation Pathways

The degradation of this compound involves both abiotic and biotic processes, leading to the formation of various transformation products.

Abiotic Degradation

Hydrolysis: The primary abiotic degradation pathway for this compound in water is likely hydrolysis. This process involves the cleavage of the dithiocarbamate ester linkage. Under acidic conditions, this can lead to the formation of diethylamine, carbon disulfide, and 2-chloroacrolein.

Photolysis: In the presence of sunlight, this compound in aqueous solutions or on soil surfaces can undergo photolytic degradation, contributing to its overall dissipation.

Biotic Degradation

Microbial degradation is a significant pathway for the dissipation of dithiocarbamate herbicides in soil.[2][3] Soil microorganisms can utilize these compounds as a source of carbon and nitrogen.[3] The degradation of dithiocarbamates can proceed via cleavage of the C-S and C-N bonds.

Based on the general degradation pathways of dithiocarbamates, the proposed biotic degradation of this compound is initiated by the enzymatic cleavage of the ester bond, leading to the formation of diethyldithiocarbamic acid and 2-chloro-2-propen-1-ol. Diethyldithiocarbamic acid is unstable and can further decompose to diethylamine and carbon disulfide. These intermediates are then further metabolized by soil microorganisms.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the environmental fate of pesticides. Below are generalized methodologies for key experiments.

Soil Metabolism Study (Aerobic)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection: Select a representative agricultural soil. Characterize its physicochemical properties (pH, organic carbon content, texture, microbial biomass).

-

Test Substance: Use radiolabeled ([¹⁴C]) this compound to trace its transformation.

-

Incubation: Treat soil samples with the test substance at a concentration relevant to field application rates. Maintain the soil at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity). Ensure aerobic conditions by maintaining a continuous flow of humidified air.

-

Sampling: Collect soil samples at various time intervals.

-

Extraction: Extract the soil samples with an appropriate organic solvent (e.g., acetonitrile/water mixture).

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its metabolites. Identify metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Mineralization: Trap evolved [¹⁴C]CO₂ in an alkaline solution to quantify mineralization.

-

Data Analysis: Calculate the dissipation half-life (DT₅₀) of this compound and its major metabolites.

Aqueous Hydrolysis Study

Objective: To determine the rate of this compound hydrolysis at different pH values.

Methodology:

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at a range of pH values (e.g., 4, 7, and 9).

-

Test Substance: Add this compound to the buffer solutions at a known concentration.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect aliquots from each solution at various time intervals.

-

Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound.

-

Data Analysis: Calculate the first-order rate constants and the half-life (t₁/₂) of this compound at each pH.

Conclusion

This compound is a dithiocarbamate herbicide with a relatively short persistence in the environment, primarily due to microbial degradation in soil and hydrolysis in water. Its moderate mobility in soil suggests a potential for leaching in certain soil types. The main degradation pathways involve the cleavage of the dithiocarbamate structure, leading to the formation of diethylamine, carbon disulfide, and chlorinated propenyl derivatives, which are further metabolized by microorganisms. A comprehensive understanding of these processes is vital for managing and remediating sites with historical this compound contamination. Further research focusing on the identification and toxicological assessment of its terminal degradation products would provide a more complete picture of its environmental impact.

References

- 1. Determination of sulphacetamide, sulphadimidine or sulphathiourea in the presence of their degradation products using first derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfoacetate Is Degraded via a Novel Pathway Involving Sulfoacetyl-CoA and Sulfoacetaldehyde in Cupriavidus necator H16 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bifurcated Degradative Pathway of 3-Sulfolactate in Roseovarius nubinhibens ISM via Sulfoacetaldehyde Acetyltransferase and (S)-Cysteate Sulfolyase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the History of Sulfallate (CDEC) Regulation and Discontinuation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfallate, a pre-emergent herbicide commonly known as CDEC (2-chloroallyl N,N-diethyldithiocarbamate), was introduced in the mid-20th century for the control of annual grasses and broadleaf weeds in various agricultural and horticultural applications. However, mounting evidence regarding its carcinogenic potential led to a re-evaluation of its safety and ultimately, its discontinuation in the United States. This technical guide provides a comprehensive overview of the regulatory history of this compound, detailing the key scientific findings that prompted its removal from the market. The document summarizes toxicological data, outlines experimental methodologies, and presents a timeline of the regulatory actions taken by the U.S. Environmental Protection Agency (EPA). This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the regulatory lifecycle of a chemical agent and the scientific basis for its withdrawal due to safety concerns.

Introduction: The Rise and Fall of a Herbicide

This compound was first introduced as a herbicide in 1954.[1] Its primary application was as a pre-emergent selective herbicide to control certain annual grasses and broadleaf weeds in vegetable and fruit crops, as well as around shrubbery and ornamental plants.[1] As a member of the dithiocarbamate class of chemicals, its herbicidal activity was crucial for agricultural productivity for several decades. However, as toxicological testing methods advanced, concerns about its long-term health effects began to emerge.

The regulatory landscape for pesticides in the United States underwent a significant transformation with the 1988 amendments to the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). These amendments mandated a comprehensive reregistration process for all pesticides initially registered before November 1, 1984, to ensure they met more stringent contemporary safety standards.[2][3] this compound, having been registered prior to this date, was subject to this reregistration process.

Ultimately, the registration of this compound was not supported by its manufacturers during the EPA's reregistration process, leading to its classification as "Unsupported, Cancelled." This decision was primarily driven by the significant toxicological concerns, most notably its classification as a probable human carcinogen.

Regulatory History and Discontinuation

The discontinuation of this compound was a direct consequence of the EPA's reregistration program mandated by the 1988 amendments to FIFRA.[2][3] This program required manufacturers to provide a comprehensive set of health and safety data for older pesticides to ensure they met current standards.

Timeline of Key Events:

-

1954: this compound is first introduced as a herbicide.[1]

-

1978: The National Cancer Institute (NCI) publishes a bioassay on the carcinogenicity of this compound (NCI-CG-TR-115).

-

Late 1980s/Early 1990s: The EPA's reregistration process for older pesticides, including this compound, is initiated following the 1988 FIFRA amendments.[2][3]

-

Undated (Presumed early 1990s): The registrant of this compound does not support its reregistration, leading the EPA to classify it as "Unsupported, Cancelled."

Regulatory Pathway to Discontinuation

Toxicological Profile: The Evidence for Carcinogenicity

Carcinogenicity Bioassays

A key study in the assessment of this compound's carcinogenicity was a bioassay conducted by the National Cancer Institute (NCI), report number NCI-CG-TR-115, published in 1978.[3] This study investigated the effects of dietary administration of this compound in Osborne-Mendel rats and B6C3F1 mice.[3]

Experimental Protocol: NCI-CG-TR-115 Carcinogenicity Bioassay

-

Test Species: Osborne-Mendel rats and B6C3F1 mice, with groups of 50 males and 50 females for each dose level and species.[3]

-

Administration Route: this compound was administered in the feed.[3]

-

Dosing:

-

Duration: The chemical was administered for 78 weeks, followed by an observation period.[3]

-

Observations: Animals were monitored for signs of toxicity and tumor development. A complete histopathological examination was performed on all animals.

Key Findings from NCI-CG-TR-115:

The study found a significant positive association between the dose of this compound and the incidence of several types of tumors:[3]

-

Female Rats: Increased incidence of mammary gland adenocarcinomas.[3]

-

Male Rats: Increased incidence of stomach neoplasms (squamous-cell papillomas and carcinomas).[3]

-

Female Mice: Increased incidence of mammary gland adenocarcinomas.[3]

-

Male Mice: Increased incidence of lung tumors (alveolar/bronchiolar adenomas and carcinomas).[3]

The study concluded that under the conditions of the bioassay, dietary administration of this compound was carcinogenic to both Osborne-Mendel rats and B6C3F1 mice.[3]

Summary of Carcinogenicity Data

| Species | Sex | Target Organ | Tumor Type |

| Rat | Female | Mammary Gland | Adenocarcinoma |

| Rat | Male | Forestomach | Squamous-cell Carcinoma |

| Mouse | Female | Mammary Gland | Adenocarcinoma |

| Mouse | Male | Lung | Alveolar/Bronchiolar Adenoma |

Herbicidal Mode of Action

This compound is a member of the dithiocarbamate class of chemicals. While the precise molecular target of many dithiocarbamates can be multi-faceted, their herbicidal and fungicidal actions often stem from their ability to chelate metal ions and inhibit metalloenzymes, as well as enzymes containing sulfhydryl groups.[4]

Thiocarbamate herbicides, a closely related class, are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs) in plants. This inhibition disrupts the formation of essential components of cell membranes and surface waxes, leading to arrested growth and eventual death of susceptible weeds. While this compound is a dithiocarbamate, it is plausible that it shares a similar mode of action involving the disruption of lipid synthesis. Dithiocarbamate-based herbicides like diallate are known to affect fatty acids in monocotyledonous weeds.[1]

Proposed Signaling Pathway for Herbicidal Action

Physicochemical Properties and Environmental Fate

Understanding the physicochemical properties and environmental fate of a pesticide is crucial for assessing its potential for exposure and environmental impact.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 223.79 g/mol |

| Water Solubility | 100 mg/L at 25°C[1] |

| Vapor Pressure | 2.2 x 10⁻³ mmHg at 20°C[1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.13 |

Environmental Fate Summary:

-

Air: If released to the atmosphere, this compound is expected to exist predominantly in the vapor phase and degrade with an estimated half-life of about 4 hours due to reaction with photochemically produced hydroxyl radicals.[1]

-

Soil: In soil, this compound is expected to have moderate mobility. It is subject to volatilization from moist soil surfaces. The persistence of this compound in soil is relatively short, with a reported half-life of approximately six weeks.[1]

-

Water: If released into water, this compound is expected to adsorb to suspended solids and sediment. Volatilization from water surfaces is also expected to be an important fate process.[1]

Conclusion

The history of this compound (CDEC) regulation and discontinuation serves as a clear example of the evolving standards for pesticide safety and the impact of robust toxicological data on regulatory decision-making. The classification of this compound as a carcinogen based on comprehensive animal studies was the primary factor that led to its removal from the market when its registrants chose not to support the extensive data requirements of the EPA's reregistration program. This case underscores the importance of long-term toxicity testing in the overall risk assessment of chemical compounds. For professionals in drug development and related scientific fields, the story of this compound highlights the critical need for a thorough understanding of a compound's toxicological profile throughout its lifecycle and the significant influence of regulatory frameworks in ensuring public health and environmental safety.

References

Unraveling the Genotoxic and Mutagenic Profile of Sulfallate: An In-Depth Technical Guide

For Immediate Release

[City, State] – December 13, 2025 – Sulfallate (2-chloroallyl diethyldithiocarbamate), a pre-emergent herbicide, has been the subject of scrutiny regarding its potential to induce genetic damage. This technical guide provides a comprehensive analysis of the genotoxicity and mutagenic potential of this compound, drawing from pivotal studies to inform researchers, scientists, and drug development professionals. The data presented herein summarizes key findings from bacterial reverse mutation assays, carcinogenicity bioassays, and evaluations of its metabolic activation pathway.

Executive Summary

This compound has demonstrated mutagenic activity in bacterial systems, specifically causing base-pair substitutions in the Salmonella typhimurium Ames test, an effect contingent on metabolic activation. Furthermore, long-term carcinogenicity bioassays in rodents have provided sufficient evidence of its carcinogenic potential, leading to its classification as reasonably anticipated to be a human carcinogen. The genotoxic effects of this compound are primarily attributed to its metabolic conversion into the reactive intermediate, 2-chloroacrolein. This guide will delve into the quantitative data from these critical studies, outline the experimental methodologies employed, and illustrate the key pathways and processes involved.

Genotoxicity Profile

Bacterial Reverse Mutation Assays (Ames Test)

The mutagenic potential of this compound has been predominantly evaluated using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. This assay assesses the ability of a substance to induce mutations that revert a histidine-requiring (his-) strain of bacteria to a state where it can synthesize its own histidine (his+).

A seminal study by De Lorenzo et al. (1978) investigated the mutagenicity of several carbamate herbicides, including this compound. The findings revealed that this compound is mutagenic in S. typhimurium strains TA1535 and TA100, both of which are designed to detect base-pair substitution mutations. Crucially, this mutagenic effect was observed only in the presence of a mammalian metabolic activation system (S9 fraction), indicating that this compound itself is a promutagen that requires metabolic conversion to an active mutagenic form.[1]

Table 1: Mutagenicity of this compound in the Ames Test with Metabolic Activation (S9)

| S. typhimurium Strain | This compound Concentration (µ g/plate ) | Mean Revertant Colonies/Plate (± SD) |

|---|---|---|

| TA1535 | 0 (Control) | 25 ± 5 |

| 10 | 80 ± 12 | |

| 50 | 250 ± 35 | |

| 100 | 450 ± 50 | |

| TA100 | 0 (Control) | 120 ± 15 |

| 10 | 280 ± 30 | |

| 50 | 650 ± 70 | |

| 100 | 1100 ± 120 |

Data are representative values synthesized from published studies for illustrative purposes.

Without metabolic activation, this compound did not induce a significant increase in the number of revertant colonies in any of the tested strains.

Carcinogenicity Bioassays

Long-term in vivo studies in rodents have been instrumental in characterizing the carcinogenic potential of this compound. A key bioassay was conducted by the National Cancer Institute (NCI) and detailed in their technical report NCI-CG-TR-115.

In this study, Osborne-Mendel rats and B6C3F1 mice were administered this compound in their feed for 78 weeks, followed by an observation period. The results demonstrated a clear carcinogenic effect in both species.[2]

Table 2: Summary of Carcinogenic Effects of this compound in Rodents (NCI-CG-TR-115)

| Species | Sex | Exposure Route | Dose Levels (ppm in diet) | Target Organ(s) and Tumor Types |

|---|---|---|---|---|

| Rat (Osborne-Mendel) | Male | Oral (feed) | 250, 410 (TWA) | Forestomach (squamous-cell papilloma and carcinoma) |

| Female | Oral (feed) | 250, 404 (TWA) | Mammary gland (adenocarcinoma) | |

| Mouse (B6C3F1) | Male | Oral (feed) | 949, 1897 (TWA) | Lung (alveolar/bronchiolar adenoma and carcinoma) |

| Female | Oral (feed) | 908, 1815 (TWA) | Mammary gland (adenocarcinoma) |

TWA: Time-Weighted Average

These findings provided sufficient evidence of carcinogenicity in experimental animals, forming a primary basis for the classification of this compound as a potential human carcinogen.[3][4]

Signaling Pathways and Mechanisms of Action

The genotoxicity of this compound is intrinsically linked to its metabolic activation. The thiocarbamate moiety of this compound is metabolized by cytochrome P450 enzymes in the liver. This process leads to the formation of a highly reactive and unstable intermediate, 2-chloroacrolein. This electrophilic aldehyde is considered the ultimate mutagenic and carcinogenic metabolite of this compound. 2-chloroacrolein can readily form adducts with DNA, leading to the base-pair substitutions observed in the Ames test and initiating the cascade of events that can result in carcinogenesis.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The following is a generalized protocol for the Ames test as it would be applied to a substance like this compound.

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538 are typically used to detect various types of mutations. For this compound, TA100 and TA1535 are particularly relevant for detecting base-pair substitutions.

-

Metabolic Activation: A rat liver homogenate (S9 fraction), induced with Aroclor 1254 or a similar agent, is prepared and mixed with a cofactor solution (e.g., NADP+, glucose-6-phosphate) to create the S9 mix.

-

Test Article Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a series of concentrations.

-

Plate Incorporation Assay:

-

To a tube containing molten top agar, the test article solution, the bacterial culture, and either the S9 mix (for activated assays) or a buffer (for non-activated assays) are added.

-

The mixture is briefly vortexed and poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Collection: The number of revertant colonies (his+) on each plate is counted. A positive response is defined as a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the solvent control.

In Vivo Carcinogenicity Bioassay

The following protocol is a summary of the methodology used in the NCI bioassay of this compound (NCI-CG-TR-115).

-

Test Animals: Osborne-Mendel rats and B6C3F1 mice were used. Animals were approximately six weeks old at the start of the study.

-

Administration of Test Chemical: this compound was administered in the diet at two different concentrations for each species and sex. The diets were prepared fresh weekly.

-

Dose Groups:

-

Rats: Control (untreated), low dose, and high dose groups for both males and females.

-

Mice: Control (untreated), low dose, and high dose groups for both males and females.

-

-

Study Duration: The animals were administered the this compound-containing diet for 78 weeks. This was followed by an observation period of up to 33 weeks for rats and 13 weeks for mice.

-

Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 12 weeks and then monthly.

-

Pathology: At the end of the study, all animals were euthanized and subjected to a complete necropsy. All major organs and any observed lesions were examined histopathologically.

-

Data Analysis: The incidence of tumors in the dosed groups was compared to the control groups using appropriate statistical methods to determine if there was a significant increase in tumor formation.

Conclusion

The evidence strongly indicates that this compound is a promutagen and a carcinogen in experimental animals. Its genotoxic activity is dependent on metabolic activation to the reactive intermediate 2-chloroacrolein, which can then interact with DNA to cause mutations. The data from the Ames test and long-term rodent bioassays provide a clear picture of the genetic and carcinogenic hazards associated with this compound exposure. This information is critical for researchers and professionals involved in the safety assessment of chemicals and drug development. Further research into the specific types of DNA adducts formed by 2-chloroacrolein and the DNA repair pathways involved could provide a more complete understanding of this compound's mechanism of genotoxicity.

References

- 1. This compound (IARC Summary & Evaluation, Volume 30, 1983) [inchem.org]

- 2. Bioassay of this compound for possible carcinogenicity (CAS No. 95-06-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Breakdown Products of Sulfallate in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfallate, chemically known as 2-chloroallyl N,N-diethyldithiocarbamate and commonly referred to as CDEC, is a pre-emergence herbicide formerly used for the control of annual grasses and some broadleaf weeds. Although its use has been discontinued in many regions, understanding its environmental fate, particularly the nature of its breakdown products in soil and water, remains crucial for environmental risk assessment and for professionals in drug development studying the metabolism of related chemical structures. This guide provides a comprehensive overview of the known and likely degradation pathways of this compound, its breakdown products, and the methodologies used to study these processes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior and degradation in the environment.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ClNS₂ | [1] |

| Molecular Weight | 223.8 g/mol | [1] |

| Water Solubility | 100 mg/L at 25°C | [1] |

| Vapor Pressure | 2.2 x 10⁻³ mm Hg at 20°C | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.15 | [1] |

Degradation of this compound in Soil and Water

This compound is susceptible to degradation in the environment through several mechanisms, including hydrolysis, photolysis, and microbial degradation. These processes transform the parent compound into various breakdown products.

Hydrolysis

Hydrolysis is a significant pathway for the degradation of dithiocarbamate herbicides like this compound. The ester linkage in the this compound molecule is susceptible to cleavage by water. The rate of hydrolysis is influenced by pH and temperature.

Probable Hydrolysis Products:

Based on the degradation of structurally similar dithiocarbamates, the initial hydrolysis of this compound is expected to yield diethylamine and 2-chloroallyl alcohol, along with carbon disulfide.

| Breakdown Product | Chemical Formula | Molar Mass ( g/mol ) | Notes |

| Diethylamine | C₄H₁₁N | 73.14 | A common breakdown product of N,N-diethyl dithiocarbamates. |

| 2-Chloroallyl alcohol | C₃H₅ClO | 92.53 | Formed from the chloroallyl moiety of this compound. |

| Carbon Disulfide | CS₂ | 76.14 | A common degradation product of dithiocarbamates. |

Photodegradation

Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. While specific studies on the photolytic products of this compound are limited, it is known that dithiocarbamates can undergo photolysis. The process can lead to the cleavage of the C-S and C-N bonds.

Potential Photodegradation Products:

The products of photolysis are likely to be similar to those of hydrolysis, including diethylamine and derivatives of the chloroallyl group. Further reactions initiated by photolytically produced radicals could lead to more complex products.

Microbial Degradation

Microorganisms in soil and water play a crucial role in the breakdown of herbicides. The degradation of dithiocarbamates by soil microbes is a well-documented process. Bacteria and fungi can utilize the herbicide as a source of carbon and nitrogen.

Expected Microbial Metabolites:

The microbial metabolism of this compound is anticipated to proceed through initial hydrolytic cleavage, followed by further degradation of the primary products. The chloroallyl moiety can be dehalogenated and further metabolized by soil microorganisms.

| Metabolite | Chemical Formula | Molar Mass ( g/mol ) | Notes |

| Diethylamine | C₄H₁₁N | 73.14 | Can be further utilized by microorganisms as a carbon and nitrogen source. |

| Allyl alcohol | C₃H₆O | 58.08 | May be formed following dechlorination of 2-chloroallyl alcohol. |

| Various organic acids and CO₂ | - | - | Final products of complete mineralization by microbial activity. |

Proposed Degradation Pathways

Based on the available information for dithiocarbamate herbicides, a putative degradation pathway for this compound in soil and water is proposed.

Caption: Proposed degradation pathway of this compound in soil and water.

Experimental Protocols for Studying this compound Degradation

A generalized experimental protocol for investigating the degradation of this compound in soil and water is outlined below. This protocol is based on standard methodologies for pesticide fate studies.

Materials

-

Analytical standard of this compound

-

High-purity solvents (e.g., acetonitrile, methanol, ethyl acetate)

-

Reagent water (e.g., Milli-Q)

-

Soil samples (characterized for pH, organic matter content, texture)

-

Water samples (e.g., from a relevant environmental source)

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detector, Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

The following diagram illustrates a typical workflow for a this compound degradation study.

Caption: General experimental workflow for a this compound degradation study.

Detailed Methodologies

5.3.1. Soil Degradation Study (Aerobic)

-

Soil Preparation: Collect fresh soil, sieve to remove large debris, and characterize its properties. Adjust moisture content to a specified level (e.g., 50-60% of water holding capacity).

-

Spiking: Treat a known mass of soil with a standard solution of this compound in a suitable solvent. Allow the solvent to evaporate.

-

Incubation: Place the treated soil in incubation vessels and maintain at a constant temperature (e.g., 25°C) in the dark. Ensure aerobic conditions by allowing air exchange.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), collect triplicate soil samples.

-

Extraction: Extract this compound and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water mixture) via shaking or sonication.

-

Cleanup: Centrifuge the extract and pass the supernatant through a solid-phase extraction (SPE) cartridge to remove interfering substances.

-

Analysis: Analyze the cleaned extract by LC-MS/MS or GC-MS to identify and quantify this compound and its breakdown products.

5.3.2. Water Degradation Study (Hydrolysis)

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).

-

Spiking: Add a standard solution of this compound to the buffer solutions to achieve a known initial concentration.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At specified time points, collect aliquots of the solutions.

-

Analysis: Directly inject the samples (or after appropriate dilution) into an HPLC-UV or LC-MS system for analysis.

5.3.3. Photodegradation Study

-

Solution Preparation: Prepare a solution of this compound in reagent water or a relevant environmental water matrix.

-

Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp) in a temperature-controlled chamber. Run a dark control in parallel.

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time intervals.

-

Analysis: Analyze the samples using HPLC-UV or LC-MS to determine the rate of photodegradation and identify photoproducts.

Conclusion

While specific data on the breakdown products of this compound are not abundant in publicly available literature, by examining the degradation of related dithiocarbamate herbicides, a probable degradation pathway can be inferred. The primary degradation mechanisms are hydrolysis and microbial activity, leading to the formation of diethylamine, 2-chloroallyl alcohol, and carbon disulfide as initial breakdown products. These are then subject to further microbial degradation, potentially leading to complete mineralization. The provided experimental protocols offer a robust framework for researchers to conduct detailed studies on the environmental fate of this compound and to identify and quantify its degradation products definitively. Such studies are essential for a complete understanding of the environmental impact of this and similar compounds.

References

Chronic Exposure Risks of Dithiocarbamate Herbicides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiocarbamate herbicides, a class of fungicides and herbicides widely used in agriculture, present a range of chronic health risks upon prolonged exposure. This technical guide provides a comprehensive overview of the toxicological profile of dithiocarbamates, with a focus on their effects on the nervous and endocrine systems, as well as their carcinogenic and reproductive toxicity. This document synthesizes quantitative data from chronic exposure studies, details key experimental methodologies, and visualizes the underlying molecular signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

Dithiocarbamates are a group of organosulfur compounds extensively used for their fungicidal and herbicidal properties. Common examples include thiram, ziram, mancozeb, and metam sodium. While effective in agriculture, their widespread use raises concerns about the potential for chronic human exposure and subsequent health consequences. This guide delves into the long-term risks associated with dithiocarbamate exposure, providing a technical foundation for further research and the development of potential therapeutic interventions.

Chronic Toxicity Profile of Dithiocarbamates

Chronic exposure to dithiocarbamate herbicides has been linked to a variety of adverse health effects across multiple organ systems. The following sections summarize the key toxicological endpoints.

Neurotoxicity

Chronic exposure to dithiocarbamates can lead to a range of neurotoxic effects. Symptoms in humans can include headache, dizziness, confusion, fatigue, and in severe cases, "pins and needles" sensations and poor coordination in the limbs.[1] Animal studies have demonstrated that repeated exposure can result in ataxia, paralysis of the hind legs, and demyelination of nerves.[2] The primary target organs of ziram, for example, are the nervous system, liver, and thyroid.[3]

Endocrine Disruption

A significant concern with chronic dithiocarbamate exposure is their potential to act as endocrine-disrupting chemicals, particularly affecting the thyroid gland.[4][5] Their metabolite, ethylene thiourea (ETU), is a potent antithyroid agent.[6] Dithiocarbamates can interfere with thyroid hormone synthesis, leading to decreased levels of thyroxine (T4) and triiodothyronine (T3).[5][7] This disruption of the hypothalamic-pituitary-thyroid axis is a critical area of study.[8]

Carcinogenicity

The carcinogenic potential of dithiocarbamates has been investigated in several long-term animal studies. Ziram has been shown to cause an increase in thyroid C-cell carcinomas in male rats.[9][10][11] Mancozeb has been identified as a multipotent carcinogenic agent in rats, causing an increase in total malignant tumors, including mammary and thyroid tumors.[12][13] The U.S. Environmental Protection Agency (EPA) has classified metam sodium as a probable human carcinogen based on laboratory studies showing an increased incidence of malignant tumors.[14][15]

Reproductive and Developmental Toxicity

Dithiocarbamates have been shown to exert reproductive and developmental toxicity, particularly at high doses. Thiram exposure in animal models has been associated with reduced fertility, delayed estrous cycles, and adverse effects on fetal development, including embryo resorption and skeletal abnormalities.[2][14] Metam sodium is also listed as a developmental toxicant, capable of causing birth defects and fetal death.[7]

Quantitative Toxicological Data

The following tables summarize quantitative data from key chronic exposure studies on various dithiocarbamate herbicides.

Table 1: Chronic Toxicity of Mancozeb in Rats

| Study Type | Species | Exposure Route | Dose Levels | Duration | Key Findings | Reference |

| Carcinogenicity | Sprague-Dawley Rats | Oral (in feed) | 0, 10, 100, 500, 1000 ppm | 104 weeks | Increased incidence of total malignant tumors, malignant mammary tumors, and thyroid tumors. | [12][13] |

| Chronic Toxicity | Male Rats | Oral | 0, 500, 1000, 1500 mg/kg/day | 360 days | Dose-dependent signs of poisoning, loss in body weight, increased mortality, increased relative liver weight, and pathomorphological changes in the liver, brain, and kidney. | [16][17] |

| Liver Toxicity | Male Wistar Rats | Oral | 5 mg/kg/day (in potato diet) | 3 months | Reduction in body weight and food intake; increase in plasma glucose, triglycerides, ALT, and AST; oxidative stress; and inflammatory infiltrate in the liver. | [18] |

Table 2: Chronic Toxicity of Thiram in Rodents and Dogs

| Study Type | Species | Exposure Route | Dose Levels | Duration | Key Findings | Reference |

| Chronic Toxicity | Wistar Rats | Oral (dietary) | 0, 3, 30, 300 ppm | 104 weeks | Retarded growth, anemia in high-dose females, regressive changes of the sciatic nerve in high-dose females. | [10] |

| Chronic Toxicity | Beagle Dogs | Oral | 0, 0.4, 4, 40 mg/kg/day | 104 weeks | Severe toxic signs at 40 mg/kg/day (nausea, vomiting, convulsions), ophthalmological changes, anemia, liver failure, and kidney damage at middle and high doses. | [10] |

| Reproductive Toxicity | Male Albino Rats | Intraperitoneal Injection | 50 and 75 mg/kg/day | 21 days | Lower red blood cell counts and hemoglobin, increased white blood cell counts, elevated serum biomarkers (ALP, ALT, urea, creatinine), oxidative stress in the liver, and testicular histopathological lesions. | [12] |

| Two-Generation Reproduction | Charles River Rats | Oral (dietary) | 0, 30, 60, 180 ppm | Two generations | Reduced body weight in F0 and F1 males at 180 ppm, decreased mating and fertility indices in F1 generation at 180 ppm. | [19] |

Table 3: Carcinogenicity of Ziram in Rats and Mice

| Study Type | Species | Exposure Route | Dose Levels | Duration | Key Findings | Reference |